Flaccidoxide-13-acetate is sourced from marine organisms, particularly soft corals such as Cladiella kashmani and Cespitularia species. These organisms are known for their rich chemical diversity, producing various bioactive compounds that exhibit significant biological activities. The classification of Flaccidoxide-13-acetate falls under the category of natural products, specifically within the family of diterpenoids.
The synthesis of Flaccidoxide-13-acetate involves extraction methods typically used for isolating compounds from marine sources. The common techniques include:
The extraction process often begins with drying and grinding the coral samples, followed by soaking them in the chosen solvent for a specified period. The resulting mixture is then filtered, and the solvent is evaporated under reduced pressure to yield crude extracts. Further purification through chromatographic techniques allows for the isolation of Flaccidoxide-13-acetate in a pure form.
Flaccidoxide-13-acetate has a complex molecular structure typical of diterpenoids. The specific structural formula includes multiple rings and functional groups that contribute to its biological activity.
Flaccidoxide-13-acetate participates in various chemical reactions that can influence its biological activity:
These reactions can be monitored using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into the stability and reactivity of the compound under different conditions.
Flaccidoxide-13-acetate exhibits its anticancer effects primarily through:
Flaccidoxide-13-acetate has several scientific uses, particularly in cancer research:
Flaccidoxide-13-acetate is a cembrane-type diterpenoid primarily isolated from soft corals belonging to the genera Cladiella and Sinularia. Initial identification was reported from Cladiella kashmani collected in Taiwanese marine ecosystems, where the compound was purified using chromatographic techniques such as silica gel column chromatography and HPLC [1]. Subsequent studies confirmed its presence in Sinularia gibberosa, cultivated under controlled aquaculture conditions to ensure sustainable sourcing [9] [4]. This diterpenoid features a characteristic cembrane skeleton with an acetoxy group at C-13, contributing to its structural uniqueness and bioactivity. The isolation yield varies significantly based on coral species and geographical origin, with S. gibberosa demonstrating higher productivity, making it a preferred source for ongoing research [9].
Table 1: Natural Sources and Isolation Characteristics of Flaccidoxide-13-Acetate
Soft Coral Species | Collection Site | Isolation Method | Yield (Relative % Dry Weight) |
---|---|---|---|
Cladiella kashmani | Taiwanese reefs | Silica gel chromatography, HPLC | 0.024% |
Sinularia gibberosa | Cultured (aquaculture) | Solvent extraction, repeated chromatography | 0.038% |
The discovery of flaccidoxide-13-acetate aligns with the broader exploration of marine diterpenoids that began accelerating in the 1960s. Early research focused on screening soft corals for ecologically relevant metabolites, leading to the identification of flaccidoxide derivatives as crustacean toxins in C. kashmani [1] [5]. By the 2000s, pharmacological investigations intensified, with flaccidoxide-13-acetate gaining prominence for its cytotoxic properties against cancer cell lines. Notably, it was listed among bioactive compounds from Cespitularia species in Pacific coral inventories, though initial testing showed only mild activity against Daoy (medulloblastoma) and WiDr (colon) cancer cells (IC₅₀: 13.8–16.9 μg/ml) [5]. Advances in spectroscopic techniques like NMR and MS later enabled precise structural elucidation, distinguishing it from structurally similar diterpenes such as flaccidoxide and cespitularin derivatives. This compound exemplifies the transition of marine natural products from ecological curiosities to validated anticancer candidates [1] [9].
Flaccidoxide-13-acetate exhibits multifaceted anticancer activities, primarily targeting tumor proliferation, migration, and invasion pathways. Its efficacy spans bladder, hepatocellular, and colon cancer models, with mechanisms validated through in vitro and biochemical assays.
Anti-Proliferative Effects
In bladder cancer cells (T24, RT4), flaccidoxide-13-acetate (5–20 μM) reduces cell viability by 40–60% via MTT assays and suppresses colony formation by >50% at 20 μM [9] [4]. Apoptosis induction involves mitochondrial dysfunction, evidenced by increased Bax/Bad expression, decreased Bcl-2, and activation of caspases 3/9 [4] [9]. Additionally, it triggers endoplasmic reticulum stress via the PERK-eIF2α-ATF6-CHOP pathway, amplifying pro-apoptotic signaling [9].
Anti-Metastatic Mechanisms
The compound impedes metastasis by suppressing matrix metalloproteinases (MMPs) and modulating epithelial-mesenchymal transition (EMT):
Table 2: Anti-Metastatic Effects of Flaccidoxide-13-Acetate in Cancer Models
Cancer Type | Cell Lines | Effective Concentration | Key Targets | Functional Outcome |
---|---|---|---|---|
Bladder Cancer | T24, RT4 | 10 μM | ↓MMP-2/MMP-9, ↑TIMP-1/2; ↓p-PI3K/p-AKT | Migration ↓32–48%; Invasion ↓25–38% |
Hepatocellular Carcinoma | HA22T, HepG2 | 8 μM | ↓MMP-2/MMP-9/uPA; ↑E-cadherin; ↓vimentin | Migration ↓15–20%; Invasion ↓25–30% |
Table 3: Apoptotic Pathway Regulation by Flaccidoxide-13-Acetate
Mechanistic Pathway | Key Proteins Regulated | Cellular Outcome |
---|---|---|
Mitochondrial Dysfunction | ↑Bax/Bad; ↓Bcl-2/p-Bad; ↑cleaved caspase-3/9 | Cytochrome c release; Apoptosis induction |
Endoplasmic Reticulum Stress | ↑PERK, eIF2α, ATF6, CHOP | Unfolded protein response; Apoptosis |
Kinase Signaling Inhibition | ↓p-PI3K, p-AKT; ↑p-JNK/p38 | Cell cycle arrest; Growth suppression |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3